![molecular formula C11H11ClO2 B144658 5-Chloro-8-methoxyl-2-tetralone CAS No. 136949-71-8](/img/structure/B144658.png)
5-Chloro-8-methoxyl-2-tetralone
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Overview
Description
While the provided papers do not directly discuss 5-Chloro-8-methoxyl-2-tetralone, they do provide insights into the chemistry of related tetralone compounds. Tetralones are a class of compounds that are structurally related to naphthalene, with one of the rings containing a ketone group. These compounds are of interest due to their potential as intermediates in the synthesis of various natural products, including diterpenes and sesquiterpenes.
Synthesis Analysis
The synthesis of tetralone derivatives often involves the transformation of related compounds. For example, the reduction of 5,6-dimethoxy-2-amino-1-tetralol hydrochloride with sodium bis-(2-methoxy)-aluminum hydride followed by catalytic acidic conditions yields 5,6-dimethoxy-2-tetralone . Similarly, the synthesis of 5,8-dimethyl-2-tetralone from 5,8-dimethyl-1-tetralone involves an unsaturated intermediate that is epoxidized and then hydrolyzed . These methods could potentially be adapted for the synthesis of this compound by incorporating a chloro substituent at the appropriate step.
Molecular Structure Analysis
The molecular structure of tetralone derivatives is characterized by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, as well as elemental analysis . These techniques would be essential in confirming the structure of this compound, particularly to verify the position of the chloro and methoxy groups on the tetralone ring system.
Chemical Reactions Analysis
Tetralone derivatives undergo various chemical reactions that are useful in synthetic chemistry. For instance, the transformation of 5-methoxy-α-tetralone into different natural products demonstrates the versatility of tetralone derivatives in organic synthesis . The presence of a chloro substituent in this compound would likely influence its reactivity and could enable selective reactions at the chlorinated position.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetralone derivatives, such as solubility, melting point, and reactivity, are influenced by their functional groups. The introduction of a chloro group in this compound would affect these properties and could be exploited in separation techniques or in the design of reaction conditions. The properties of closely related compounds, such as 5,6-dimethoxy-2-tetralone and 5,8-dimethyl-2-tetralone , provide a basis for predicting the properties of this compound.
Scientific Research Applications
Synthesis of Natural Products and Diterpenes
Methoxy-substituted tetralones, such as 5-methoxy and 7-methoxy-α-tetralones, have been utilized as key starting materials or intermediates in the synthesis of various diterpenes, sesquiterpenes, and other natural products. These compounds serve as versatile precursors for constructing complex molecular architectures found in natural substances. For example, they have been used in synthesizing veadeiroic acid, triptolide, biflorin, mansonone F, cacalol, and a potential intermediate for 11-deoxydaunomycinone. The ability of these tetralones to undergo various chemical transformations makes them valuable tools in the synthesis of phytoalexin orchinol and cadinene dihydrochloride, highlighting their importance in the synthesis of compounds with potential medicinal applications (Poon et al., 2008).
Synthesis of Bioactive Compounds
Methoxy-substituted tetralones have also been pivotal in the formal synthesis of bioactive molecules such as (+/-)-platensimycin, showcasing their utility in creating bioactive frameworks. The reductive alkylation of 5-methoxy-1-tetralone with 2,3-dibromopropene and subsequent chemical modifications exemplify the strategic use of these tetralones in constructing complex molecules with potential therapeutic benefits (Zou et al., 2007).
Intermediates in Pharmaceutical Synthesis
Further emphasizing their utility, methoxy-substituted tetralones have been identified as important intermediates in the synthesis of analgesics, morphines, and steroids. Their high reactivity and strategic functionality make them valuable in the construction of pharmacologically relevant molecules. For instance, the practical synthesis of 7,8-dimethoxy-2-tetralone has been developed due to its significance as an intermediate in pharmaceutical synthesis, underlining the role of these compounds in the development of new therapeutic agents (Cabrera et al., 2011).
Applications in Organic Synthesis
The versatility of methoxy-substituted tetralones extends to their use in organic synthesis strategies, including isopropylation reactions and transformations into other methoxy-tetralones. These methodologies demonstrate the adaptability of tetralones in synthesizing a wide range of derivatives, which can serve as key intermediates in further synthetic applications or as potent bioactive molecules themselves (Cabrera et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-chloro-8-methoxy-3,4-dihydro-1H-naphthalen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-11-5-4-10(12)8-3-2-7(13)6-9(8)11/h4-5H,2-3,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYGBVYIWWOBMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CC(=O)CCC2=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570728 |
Source
|
Record name | 5-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
136949-71-8 |
Source
|
Record name | 5-Chloro-8-methoxy-3,4-dihydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50570728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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